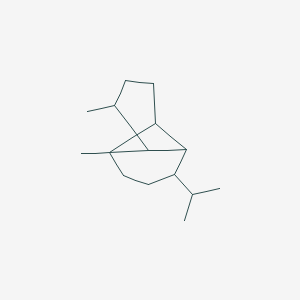
Copane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copane is a synthetic peptide that has been widely used in scientific research for its unique properties. It is a cyclic peptide that is composed of 12 amino acids and has a molecular weight of 1,377.6 g/mol. Copane has been synthesized using various methods, and its mechanism of action has been extensively studied.
作用机制
The mechanism of action of Copane is not fully understood. It is believed that Copane interacts with cell membranes and disrupts their structure. This leads to the leakage of intracellular contents and ultimately cell death. Copane has also been shown to inhibit the activity of certain enzymes, which can lead to the inhibition of various cellular processes.
生化和生理效应
Copane has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. Copane has also been shown to have anti-inflammatory and analgesic effects. It has been shown to inhibit the activity of certain enzymes, which can lead to the inhibition of various cellular processes.
实验室实验的优点和局限性
Copane has several advantages and limitations for lab experiments. One of the advantages of Copane is that it is relatively easy to synthesize using various methods. It is also stable under various conditions, which makes it suitable for use in various experiments. However, one of the limitations of Copane is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments that use Copane.
未来方向
There are several future directions for the use of Copane in scientific research. One of the future directions is the development of new drugs that are based on the structure of Copane. Another future direction is the study of the mechanism of action of Copane. This can help to better understand its effects and potential uses in the treatment of various diseases. Additionally, the use of Copane in combination with other drugs or therapies may also be explored in the future.
Conclusion
In conclusion, Copane is a synthetic peptide that has been extensively used in scientific research for its unique properties. It is synthesized using various methods, and its mechanism of action has been extensively studied. Copane has various biochemical and physiological effects, and it has been used in the development of new drugs for the treatment of various diseases. While Copane has several advantages for lab experiments, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments. There are several future directions for the use of Copane in scientific research, including the development of new drugs and the study of its mechanism of action.
合成方法
Copane can be synthesized using various methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and microwave-assisted peptide synthesis. Solid-phase peptide synthesis is the most commonly used method for synthesizing Copane. In this method, the peptide is synthesized on a solid support, and the amino acids are added one by one in a stepwise manner. The peptide is then cleaved from the solid support, and the protecting groups are removed to obtain the final product.
科学研究应用
Copane has been extensively used in scientific research for its unique properties. It has been shown to have antimicrobial, antifungal, and antiviral activities. Copane has also been shown to have anti-inflammatory and analgesic effects. It has been used in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
属性
CAS 编号 |
13833-26-6 |
|---|---|
产品名称 |
Copane |
分子式 |
C15H26 |
分子量 |
206.37 g/mol |
IUPAC 名称 |
1,3-dimethyl-8-propan-2-yltricyclo[4.4.0.02,7]decane |
InChI |
InChI=1S/C15H26/c1-9(2)11-7-8-15(4)12-6-5-10(3)14(15)13(11)12/h9-14H,5-8H2,1-4H3 |
InChI 键 |
LJVYOZJXUGFDJA-UHFFFAOYSA-N |
SMILES |
CC1CCC2C3C1C2(CCC3C(C)C)C |
规范 SMILES |
CC1CCC2C3C1C2(CCC3C(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



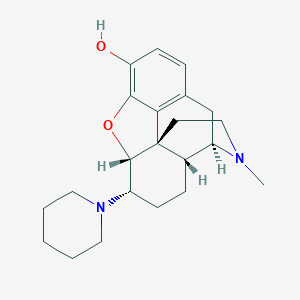
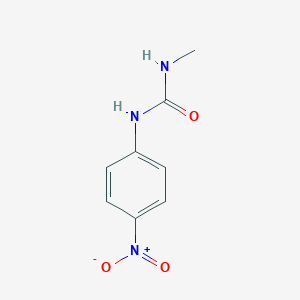
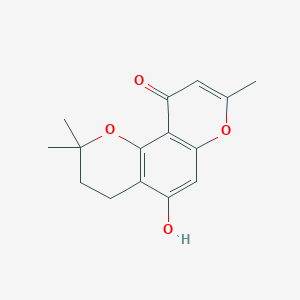
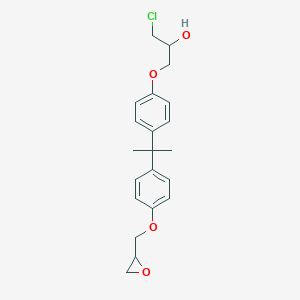
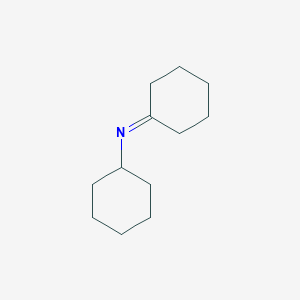
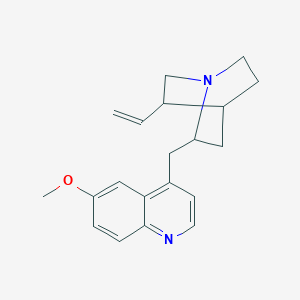
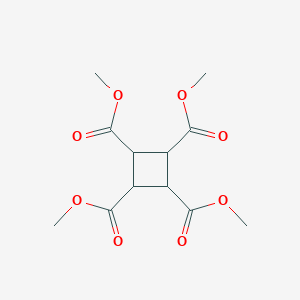
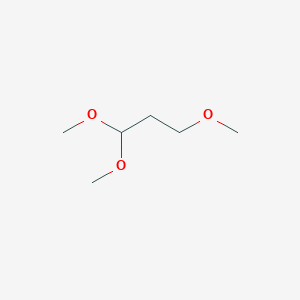
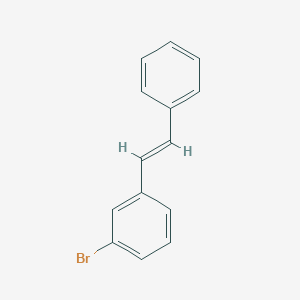
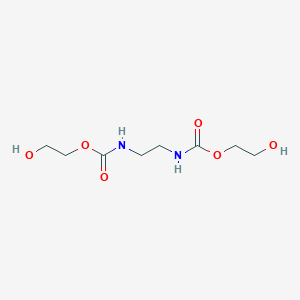
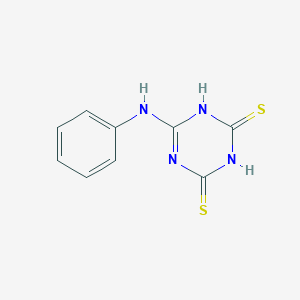
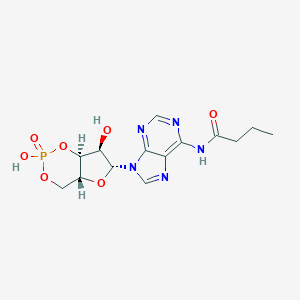
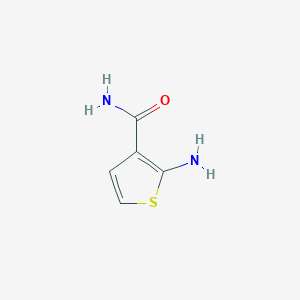
![[8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate](/img/structure/B79594.png)